
Elloramycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elloramycin D is a natural product found in Streptomyces olivaceus with data available.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Elloramycin D has been extensively studied for its antitumor properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including lung carcinoma (A549), breast carcinoma (MDA-MB 231), and melanoma (SK-Mel 30).
Case Study: Antitumor Efficacy
- Objective : To evaluate the cytotoxicity of this compound against cancer cell lines.
- Method : Proliferation inhibition assays were conducted using standard protocols.
- Results :
- IC50 values for this compound ranged from 14.9 to 25.4 µg/ml against various cancer cell lines.
- Comparatively, other derivatives like 2'-demethoxy-elloramycin showed significant activity, while some less methylated derivatives exhibited improved antimicrobial activity against Gram-positive bacteria .
Compound | Cell Line | IC50 (µg/ml) |
---|---|---|
This compound | A549 | 14.9 |
2'-demethoxy-elloramycin | MDA-MB 231 | 25.4 |
Less methylated derivatives | Various Gram-positive | Variable |
Antimicrobial Properties
This compound has shown promising results as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, particularly Gram-positive bacteria.
Case Study: Antimicrobial Activity
- Objective : To assess the antimicrobial efficacy of this compound.
- Method : Disk diffusion method was employed against various bacterial strains.
- Results :
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 20 |
Streptococcus pneumoniae | 18 |
Bacillus subtilis | 22 |
Biosynthetic Applications
The biosynthesis of this compound has been a subject of interest for generating novel derivatives through genetic manipulation. Research has focused on cloning the biosynthetic gene clusters associated with Elloramycin, which facilitates the production of hybrid compounds with potentially enhanced properties.
Case Study: Genetic Engineering for Derivative Production
- Objective : To explore the genetic basis for producing novel elloramycin derivatives.
- Method : Transformation of Streptomyces species with cloned biosynthetic genes.
- Results :
Analyse Chemischer Reaktionen
Glycosylation Reactions
Elloramycin D, like other elloramycins, undergoes glycosylation via flexible glycosyltransferases. Key reactions include:
-
Transfer of L-olivose and L-oleandrose : The elloramycin glycosyltransferase (ElmG) transfers deoxysugars to the 8-demethyl-tetracenomycin C aglycone. For example:
-
Substrate Flexibility : ElmG accepts L-rhamnose, D-olivose, D-mycarose, and L-rhodinose, demonstrating broad specificity for 6-deoxyhexoses .
Methylation and Demethylation
Selective methylation and demethylation reactions modulate bioactivity:
-
12a-O-Methylation : Critical for DNA intercalation. Demethylation at this position (e.g., using BF₃ or (CH₃)₃SiI) reduces activity .
-
8-OH Methylation : Methylation of elloramycinone’s 8-OH position yields derivatives with altered biological profiles .
-
2'-Demethoxy-elloramycin : A derivative lacking the methoxy group at C-2', synthesized via combinatorial pathways (yield: 14 mg/L) .
Physicochemical Data for Key Derivatives
Biological Activity
This compound derivatives show varied antiproliferative effects:
-
8-Demethyl-8-α-L-olivosyl-tetracenomycin C : IC₅₀ = 0.8 µM (A549 lung carcinoma) .
-
2'-Demethoxy-elloramycin : Reduced activity compared to elloramycin A (IC₅₀ = 5.2 µM vs. 0.3 µM in L1210 leukemia) .
Key Reaction Mechanisms
-
Glycosylation : ElmG catalyzes α-glycosidic bond formation between the aglycone and deoxysugars via a nucleophilic substitution mechanism .
-
Methylation : SAM-dependent methyltransferases (e.g., ElmMI, ElmMII) mediate O-methylation at C-3' and C-4' positions .
This synthesis of this compound’s chemistry highlights its structural plasticity and potential for generating bioactive analogs through pathway engineering.
Eigenschaften
Molekularformel |
C31H34O15 |
---|---|
Molekulargewicht |
646.6 g/mol |
IUPAC-Name |
methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-8,10a-dimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |
InChI |
InChI=1S/C31H34O15/c1-11-18-13(9-15(19(11)28(38)43-6)46-29-22(34)24(42-5)23(41-4)12(2)45-29)8-14-20(21(18)33)27(37)31(44-7)17(32)10-16(40-3)26(36)30(31,39)25(14)35/h8-10,12,22-24,26,29,33-34,36,39H,1-7H3/t12-,22+,23-,24-,26+,29-,30+,31+/m0/s1 |
InChI-Schlüssel |
ATXJXGVGALFDOB-LNENUYDRSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)OC)O)OC)OC |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)O)OC)OC |
Synonyme |
elloramycin elloramycin B elloramycin C elloramycin D elloramycin E elloramycin F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.